Cas no 137114-68-2 (6,7-difluorotetralin-1-one)
6,7-difluorotetralin-1-one Chemical and Physical Properties
Names and Identifiers
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- 6,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
- 6,7-difluoro-1-tetralone
- 6,7-difluoro-3,4-dihydro-2H-naphthalen-1-one
- 6,7-DIFLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- AMOT0634
- FCH858652
- 6549AA
- MB05369
- AX8107829
- 6,7-Difluoro-3,4-dihydro-1(2H)-naphthalenone
- 1(2H)-Naphthalenone, 6,7-difluoro-3,4-dihydro-
- 6,7-difluorotetralin-1-one
-
- MDL: MFCD08234366
- Inchi: 1S/C10H8F2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2
- InChI Key: TYXBYMJRIQHKHT-UHFFFAOYSA-N
- SMILES: FC1C(=CC2C(CCCC=2C=1)=O)F
Computed Properties
- Exact Mass: 182.05400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 217
- Topological Polar Surface Area: 17.1
Experimental Properties
- PSA: 17.07000
- LogP: 2.48380
6,7-difluorotetralin-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM140546-1g |
6,7-difluoro-3,4-dihydronaphthalen-1(2H)-one |
137114-68-2 | 95+% | 1g |
$580 | 2021-08-05 | |
| Alichem | A219006584-250mg |
6,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one |
137114-68-2 | 97% | 250mg |
248.00 USD | 2021-06-15 | |
| Alichem | A219006584-1g |
6,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one |
137114-68-2 | 97% | 1g |
688.20 USD | 2021-06-15 | |
| Alichem | A219006584-5g |
6,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one |
137114-68-2 | 97% | 5g |
2,455.20 USD | 2021-06-15 | |
| Chemenu | CM140546-1g |
6,7-difluoro-3,4-dihydronaphthalen-1(2H)-one |
137114-68-2 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Apollo Scientific | PC910926-100mg |
6,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one |
137114-68-2 | 98% | 100mg |
£40.00 | 2025-02-22 | |
| Apollo Scientific | PC910926-250mg |
6,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one |
137114-68-2 | 98% | 250mg |
£67.00 | 2025-02-22 | |
| Apollo Scientific | PC910926-1g |
6,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one |
137114-68-2 | 98% | 1g |
£165.00 | 2025-02-22 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D848745-100mg |
6,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one |
137114-68-2 | 97% | 100mg |
877.50 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DP945-100mg |
6,7-difluorotetralin-1-one |
137114-68-2 | 97% | 100mg |
906CNY | 2021-05-08 |
6,7-difluorotetralin-1-one Suppliers
6,7-difluorotetralin-1-one Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 6,7-difluorotetralin-1-one
Introduction to 6,7-difluorotetralin-1-one (CAS No. 137114-68-2)
6,7-difluorotetralin-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 137114-68-2, is a fluorinated tetralin derivative that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of heterocyclic aromatic molecules characterized by a fused ring system, which often exhibits unique electronic and steric properties conducive to biological activity. The introduction of fluorine atoms at the 6 and 7 positions of the tetralin core introduces additional conformational rigidity and electronic modulation, making it a valuable scaffold for drug discovery.
The structural motif of 6,7-difluorotetralin-1-one is particularly intriguing due to its potential as a pharmacophore in the development of novel therapeutic agents. The presence of a carbonyl group at the 1 position further enhances its reactivity, enabling diverse functionalization strategies. Such structural features have been exploited in recent years to design molecules with enhanced binding affinity and selectivity towards biological targets.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 6,7-difluorotetralin-1-one and biological macromolecules. Studies indicate that the fluorine substituents play a crucial role in modulating binding interactions by influencing both hydrophobicity and electronic distribution. This has led to the identification of derivatives with improved pharmacokinetic profiles, including enhanced solubility and metabolic stability.
One of the most promising applications of 6,7-difluorotetralin-1-one lies in its utility as an intermediate in the synthesis of bioactive molecules targeting neurological disorders. The tetralin scaffold is known for its ability to cross the blood-brain barrier, making it an attractive candidate for central nervous system (CNS) drug development. Furthermore, fluorinated derivatives have demonstrated increased metabolic resistance, which is a desirable trait for long-acting therapeutics.
In vitro studies have revealed that compounds derived from 6,7-difluorotetralin-1-one exhibit inhibitory activity against various enzymes and receptors implicated in conditions such as Alzheimer's disease and Parkinson's disease. The fluorine atoms at the 6 and 7 positions have been shown to enhance binding affinity by optimizing van der Waals interactions and hydrophobic complementarity with target residues. This has spurred interest in exploring its potential as a lead compound or building block for next-generation CNS therapeutics.
The synthesis of 6,7-difluorotetralin-1-one involves multi-step organic transformations that highlight its synthetic versatility. Common methodologies include fluorination reactions on pre-formed tetralin derivatives followed by oxidation to introduce the carbonyl group. Advances in catalytic systems have enabled more efficient and selective fluorination protocols, reducing side reactions and improving yields. These synthetic advancements are crucial for scalable production required for preclinical and clinical studies.
Preclinical data on 6,7-difluorotetralin-1-one derivatives have shown encouraging results in animal models of neurological disorders. The compound's ability to modulate neurotransmitter pathways without significant off-target effects suggests its potential as a safe and effective therapeutic agent. Pharmacokinetic studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical factors for drug candidate progression.
The growing body of evidence supporting the utility of fluorinated tetralins has prompted pharmaceutical companies to incorporate this scaffold into their drug discovery pipelines. Collaborative efforts between academic researchers and industry scientists are ongoing to explore novel derivatives with optimized pharmacological profiles. The integration of high-throughput screening technologies has accelerated the identification of promising candidates for further development.
Future directions in research on 6,7-difluorotetralin-1-one include exploring its role in anti-inflammatory applications. Preliminary studies suggest that certain derivatives may modulate inflammatory pathways by interacting with specific cytokine receptors or enzyme targets. This opens up avenues for developing novel treatments for chronic inflammatory conditions where current therapies often suffer from limited efficacy or significant side effects.
The versatility of 6,7-difluorotetralin-1-one as a chemical scaffold also extends to materials science applications beyond pharmaceuticals. Its unique structural properties make it suitable for developing advanced polymers or liquid crystals with tailored electronic characteristics. Such materials could find applications in optoelectronic devices or functional coatings where precise molecular engineering is essential.
In conclusion,6,7-difluorotetralin-1-one (CAS No. 137114-68-2) represents a structurally intriguing molecule with broad potential across multiple domains of chemical research. Its role as a pharmacophore in medicinal chemistry continues to be explored with increasing sophistication, driven by advances in synthetic methodologies and computational modeling. As our understanding of its biological interactions deepens,6,7-difluorotetralin-1-one derived compounds hold promise for addressing some of the most challenging therapeutic needs in medicine today.
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